5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
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Overview
Description
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a bromine atom attached to a spiro-fused bicyclic system, which includes a nitrogen-containing azabicyclo[2.2.2]octane and a furo[2,3-b]pyridine moiety. The presence of these structural elements makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromospiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors One common approach includes the formation of the azabicyclo[22The bromine atom is then introduced through a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Employed in deprotonation steps to facilitate nucleophilic substitution.
Palladium Catalysts: Utilized in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with different functional groups, while oxidation reactions can introduce carbonyl or hydroxyl groups .
Scientific Research Applications
5’-Bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: Shares the azabicyclo[2.2.2]octane core but lacks the spiro-fused furo[2,3-b]pyridine moiety.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, with significant biological activity.
Uniqueness
The uniqueness of 5’-bromospiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] lies in its spirocyclic structure, which combines the azabicyclo[2.2.2]octane core with a furo[2,3-b]pyridine moiety. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
220099-92-3 |
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Molecular Formula |
C13H15BrN2O |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C13H15BrN2O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8H2 |
InChI Key |
YGFFDFKDCIJMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)Br |
Origin of Product |
United States |
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